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Compound of Interest
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Cat. No.: B13813813 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Physical Properties of Dilithium Telluride
Dilithium telluride (Li₂Te) is an inorganic compound that has garnered interest for its potential

applications in various scientific and technological fields, particularly in the realm of

semiconductor and thermoelectric materials. This guide provides a comprehensive overview of

its fundamental physical properties, supported by available experimental and theoretical data.
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Property Value Source

Chemical Formula Li₂Te -

Molar Mass 141.48 g/mol -

Appearance White crystalline solid [1]

Crystal Structure Antifluorite (Cubic) Theoretical

Space Group Fm-3m Theoretical

Lattice Constant (a) 0.6517 nm [1]

Density 3.39 g/cm³ [1]

Melting Point 1204 °C (1477 K) [1]

Theoretical Band Gap 2.517 eV [2]

Experimental Band Gap Not available in literature -

Thermal Conductivity Not available in literature -

Thermoelectric Figure of Merit

(ZT)
Not available in literature -

Crystal Structure
Dilithium telluride adopts the antifluorite crystal structure, which is a cubic crystal system. In this

structure, the telluride anions (Te²⁻) form a face-centered cubic (FCC) lattice, while the lithium

cations (Li⁺) occupy all the tetrahedral sites within the FCC lattice. This arrangement is the

inverse of the fluorite (CaF₂) structure, hence the name "antifluorite." The stability of this crystal

structure is a key factor in determining the material's physical and electronic properties.

The crystal structure of Li₂Te can be visualized as follows:

Caption: Simplified 2D representation of the Li₂Te antifluorite crystal structure.
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Theoretical calculations from the Materials Project predict that Li₂Te is a semiconductor with a

direct band gap of 2.517 eV.[2] This relatively wide band gap suggests that it would be an

insulator at room temperature, with potential for semiconducting behavior at elevated

temperatures or upon doping. However, it is crucial to note that this value is based on

computational models, and experimental verification is necessary for a definitive understanding

of its electronic behavior. The lack of experimental data on the band gap is a significant

knowledge gap in the characterization of this material.

Thermal Properties
Melting Point
The melting point of dilithium telluride has been reported to be approximately 1204 °C (1477

K).[1] This high melting point indicates strong ionic bonding within the crystal lattice and

suggests good thermal stability at elevated temperatures.

Thermal Conductivity
Currently, there is a lack of experimentally determined quantitative data for the thermal

conductivity of Li₂Te in the available scientific literature. The thermal conductivity of a material

is a critical parameter for thermoelectric applications, as a low thermal conductivity is desirable

to maintain a temperature gradient. For a crystalline solid like Li₂Te, heat is primarily conducted

through lattice vibrations (phonons). The specifics of the phonon scattering mechanisms in the

Li₂Te lattice would determine its thermal conductivity. Further experimental investigation is

required to quantify this important property.

Thermoelectric Properties
The potential of Li₂Te as a thermoelectric material has been suggested due to its

semiconductor nature.[3] The efficiency of a thermoelectric material is quantified by the

dimensionless figure of merit, ZT, which is defined as:

ZT = (S²σT) / κ

where:

S is the Seebeck coefficient
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σ is the electrical conductivity

T is the absolute temperature

κ is the thermal conductivity

To date, no experimental values for the thermoelectric figure of merit (ZT) of dilithium telluride

have been reported in the literature. The determination of ZT would require experimental

measurements of the Seebeck coefficient, electrical conductivity, and thermal conductivity over

a range of temperatures.

Experimental Protocols
Detailed and reproducible experimental protocols for the synthesis and characterization of

pure, crystalline dilithium telluride are not extensively documented in publicly accessible

literature. However, based on general knowledge of solid-state chemistry and the synthesis of

other metal tellurides, the following methodologies can be proposed.

Synthesis of Dilithium Telluride
A common method for the synthesis of binary chalcogenides like Li₂Te is the direct high-

temperature reaction of the constituent elements in a sealed, inert atmosphere.

Workflow for High-Temperature Synthesis of Li₂Te:
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Precursor Preparation

Reaction

Product Characterization

Lithium Metal

Stoichiometric Mixing (2:1 molar ratio)

Tellurium Powder

Seal in Inert Atmosphere (e.g., Argon)

High-Temperature Heating (e.g., 800-1000 °C)

X-ray Diffraction (Phase Purity & Structure) Scanning Electron Microscopy (Morphology) Energy-Dispersive X-ray Spectroscopy (Composition)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [In-Depth Technical Guide to the Physical Properties of
Dilithium Telluride (Li₂Te)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13813813#physical-properties-of-dilithium-telluride-li-
te]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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